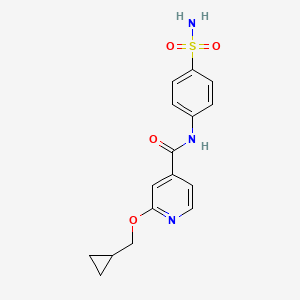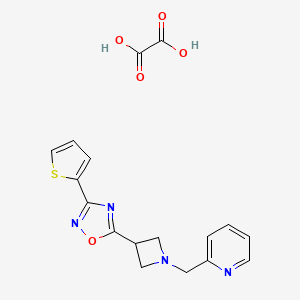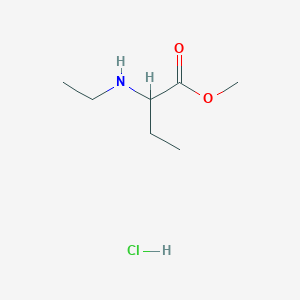
3-Amino-1,1-difluoropentan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1-difluoropentan-2-ol hydrochloride, also known as DFHO, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs with enhanced therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory disorders such as arthritis. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been shown to enhance the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
3-Amino-1,1-difluoropentan-2-ol hydrochloride has a number of advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and produces high yields of pure product. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has a unique structure that makes it a promising candidate for the development of new drugs with enhanced therapeutic properties. However, 3-Amino-1,1-difluoropentan-2-ol hydrochloride also has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 3-Amino-1,1-difluoropentan-2-ol hydrochloride. One area of interest is the development of new drugs based on the structure of 3-Amino-1,1-difluoropentan-2-ol hydrochloride. Researchers are also investigating the potential use of 3-Amino-1,1-difluoropentan-2-ol hydrochloride in the treatment of neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of 3-Amino-1,1-difluoropentan-2-ol hydrochloride and its potential applications in the treatment of cancer, viral infections, and other diseases.
Synthesis Methods
The synthesis of 3-Amino-1,1-difluoropentan-2-ol hydrochloride involves the reaction of 3,3-difluoropent-1-ene with hydroxylamine hydrochloride in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with an acid to obtain the final product, 3-Amino-1,1-difluoropentan-2-ol hydrochloride. This synthesis method has been optimized to produce high yields of pure 3-Amino-1,1-difluoropentan-2-ol hydrochloride.
Scientific Research Applications
3-Amino-1,1-difluoropentan-2-ol hydrochloride has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. 3-Amino-1,1-difluoropentan-2-ol hydrochloride has also been investigated for its potential use as a chiral building block in the synthesis of new drugs. Additionally, 3-Amino-1,1-difluoropentan-2-ol hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-amino-1,1-difluoropentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-2-3(8)4(9)5(6)7;/h3-5,9H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKBKUNRUECFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-difluoropentan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)


![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)


